molecular formula C10H10O4 B14749244 3,5-Dihydroxyphenyl methacrylate

3,5-Dihydroxyphenyl methacrylate

Cat. No.: B14749244
M. Wt: 194.18 g/mol
InChI Key: CSKNBWPOGASHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxyphenyl methacrylate: is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol It is a derivative of methacrylic acid and phenol, characterized by the presence of two hydroxyl groups on the phenyl ring at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyphenyl methacrylate can be synthesized through the esterification of 3,5-dihydroxyphenol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Dihydroxyphenyl methacrylate is used as a monomer in the synthesis of functional polymers. These polymers have applications in coatings, adhesives, and advanced materials due to their unique properties .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for drug development. Its hydroxyl groups allow for further functionalization, making it a versatile intermediate in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. These materials are employed in various applications, including electronics, automotive, and aerospace industries .

Mechanism of Action

The mechanism of action of 3,5-dihydroxyphenyl methacrylate involves its ability to undergo polymerization reactions. The methacrylate group can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit enhanced mechanical and thermal properties, making them suitable for high-performance applications .

Molecular Targets and Pathways: The hydroxyl groups on the phenyl ring can interact with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 3,4-Dihydroxyphenyl methacrylate
  • 2,5-Dihydroxyphenyl methacrylate
  • 4-Hydroxyphenyl methacrylate

Comparison: 3,5-Dihydroxyphenyl methacrylate is unique due to the specific positioning of the hydroxyl groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers distinct advantages in terms of polymerization behavior and the properties of the resulting polymers .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(3,5-dihydroxyphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H10O4/c1-6(2)10(13)14-9-4-7(11)3-8(12)5-9/h3-5,11-12H,1H2,2H3

InChI Key

CSKNBWPOGASHFN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC(=CC(=C1)O)O

Origin of Product

United States

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